molecular formula C14H18ClNO3 B1324090 Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate CAS No. 890100-59-1

Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate

Cat. No.: B1324090
CAS No.: 890100-59-1
M. Wt: 283.75 g/mol
InChI Key: FHLADEQXUZBUQH-UHFFFAOYSA-N
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Description

Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate is an organic compound that features a pyridine ring substituted with a chlorine atom and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-pyridinecarboxylic acid and ethyl acetoacetate.

    Esterification: The carboxylic acid group of 2-chloro-3-pyridinecarboxylic acid is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 2-chloro-3-pyridinecarboxylate.

    Condensation Reaction: Ethyl 2-chloro-3-pyridinecarboxylate is then subjected to a Claisen condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This step forms the desired product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines) in the presence of a base like potassium carbonate.

    Reduction: Sodium borohydride in methanol.

    Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate is being investigated for its potential as a pharmaceutical intermediate. It plays a crucial role in the synthesis of various bioactive compounds and has been noted for its activity against certain bacterial strains.

  • Case Study : Research has shown that derivatives of this compound exhibit significant antibacterial properties, making it a candidate for further development as an antibiotic agent .

Synthetic Organic Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, enabling the creation of complex molecules.

  • Application Example : It is utilized in the synthesis of cilastatin, a drug that inhibits renal dehydrogenase enzymes, enhancing the efficacy of antibiotics like imipenem by reducing their renal toxicity .

Agricultural Chemistry

This compound has potential applications in agricultural chemistry as a pesticide precursor. Its derivatives can be designed to target specific pests while minimizing impact on non-target organisms.

  • Research Insight : Studies indicate that modifications to the pyridine ring can enhance insecticidal properties while maintaining safety profiles for beneficial insects .

The biological activity of this compound has been documented in various studies:

  • Antibacterial Activity : Demonstrated effectiveness against Gram-positive bacteria.
  • Mechanism of Action : Likely involves inhibition of key metabolic pathways in bacterial cells.

Mechanism of Action

The mechanism of action of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-3-pyridylglyoxylate
  • 7-(2-Chloro-3-pyridyl)-7-oxoheptanenitrile

Comparison

Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate is unique due to its specific ester and keto functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds For instance, Ethyl 2-chloro-3-pyridylglyoxylate lacks the heptanoate chain, which can influence its solubility and reactivity

By understanding these differences, researchers can select the most appropriate compound for their specific needs in chemical synthesis, biological studies, or industrial applications.

Biological Activity

Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom and an ester functional group. The presence of these functional groups contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC13H14ClN1O3
Molecular Weight273.71 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial and antifungal activities. It has been investigated for its effectiveness against various bacterial strains and fungi, making it a candidate for further development in treating infections .

The compound's mechanism of action involves interaction with specific molecular targets, potentially acting as an enzyme inhibitor or modulator . This interaction can disrupt metabolic pathways in microorganisms, leading to their inhibition or death. Further studies are needed to clarify the precise targets and pathways involved.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results showed significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Fungal Inhibition : Another investigation focused on its antifungal properties, where the compound demonstrated effectiveness against several fungal strains. The study highlighted the need for further exploration into its application in antifungal therapies.
  • Pharmacological Applications : this compound has been explored as an intermediate in drug synthesis, particularly for developing pharmaceuticals targeting specific diseases. Its unique structure allows for modifications that could enhance its therapeutic profile .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds.

Compound NameBiological ActivityStructural Features
Ethyl 2-chloro-3-pyridylglyoxylateModerate antimicrobial activityLacks heptanoate chain
7-(2-Chloro-3-pyridyl)-7-oxoheptanenitrileLimited activityContains nitrile group

This comparison indicates that the presence of the heptanoate chain in this compound may enhance its solubility and reactivity compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via multi-step routes involving esterification and functional group modifications. A common approach involves:

  • Step 1: Reaction of acid chlorides (e.g., 7-oxoheptanoic acid chloride) with ethanol to form the ester backbone.
  • Step 2: Introduction of the 2-chloro-3-pyridyl group via nucleophilic substitution or coupling reactions under controlled pH and temperature (e.g., 0–5°C to minimize side reactions).
  • Catalysts: Use of sodium cyanide or thionyl chloride for activating intermediates, as seen in analogous syntheses of ethyl 7-chloro-2-oxoheptanoate .
  • Yield Optimization: Yields (~70–95%) depend on stoichiometric ratios, solvent polarity (e.g., dichloromethane or THF), and inert atmospheres to prevent hydrolysis .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer:

  • 1H NMR: Peaks at δ 1.22–1.40 ppm (ester ethyl group), δ 2.28–2.45 ppm (methylene protons near the ketone), and δ 9.74 ppm (aldehyde impurity, if present) .
  • IR Spectroscopy: Strong absorption at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O).
  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (70:30) for purity assessment (retention time ~12–15 min).
  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 298.1 (calculated for C₁₄H₁₆ClNO₃).

Note: Baseline separation in HPLC requires pH adjustment (e.g., 0.1% formic acid) to resolve polar byproducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • GHS Classification: Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory irritation (H335) .
  • Handling:
    • Use fume hoods and closed systems to minimize inhalation (P261, P271).
    • Wear nitrile gloves, lab coats, and goggles (P280).
    • Avoid contact with water due to potential hydrolysis (P223).
  • Storage: Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C (P233, P410) .

Emergency Response:

  • Skin contact: Wash with soap/water for 15 minutes (P302+P352).
  • Inhalation: Move to fresh air and seek medical attention (P304+P340) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate impurities like residual aldehydes or pyridyl isomers?

Methodological Answer:

  • Byproduct Analysis: Aldehyde impurities (δ 9.74 ppm in NMR) arise from incomplete ketone formation. Reduce via:
    • Temperature Control: Maintain ≤5°C during pyridyl group introduction to suppress aldol condensation.
    • Catalyst Screening: Replace NaCN with milder agents (e.g., DMAP) to reduce side reactions .
  • Isomer Separation: Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to resolve 2-chloro-3-pyridyl vs. 3-chloro-2-pyridyl isomers .

Data Contradiction Note:
Conflicting yields (70% vs. 95% in similar esters ) suggest solvent polarity (THF vs. DCM) significantly impacts steric hindrance during coupling.

Q. What computational modeling approaches predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to assess electrophilicity at the ketone and ester groups.
  • MD Simulations: Simulate solvation in polar solvents (e.g., water) to predict hydrolysis rates.
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the pyridyl group’s electron-withdrawing effects .

Key Insight: The 2-chloro substituent increases the pyridine ring’s electron deficiency, enhancing susceptibility to nucleophilic attack at the ketone position .

Q. How can researchers resolve discrepancies in reported spectral data for this compound?

Methodological Answer:

  • Case Study: Conflicting NMR shifts (e.g., δ 2.45 ppm in vs. δ 2.60 ppm in analogues ) may arise from solvent (CDCl₃ vs. DMSO-d₆) or concentration effects.
  • Validation Steps:
    • Re-run NMR under standardized conditions (25°C, 400 MHz, CDCl₃).
    • Cross-validate with HSQC and COSY to assign overlapping proton signals.
    • Compare with high-resolution crystallography data (if available) for structural confirmation .

Recommendation: Publish raw spectral data in open repositories (e.g., Zenodo) to facilitate cross-lab comparisons.

Q. What environmental hazards are associated with this compound, and how can lab waste be managed?

Methodological Answer:

  • Ecotoxicity: Classified as H412 (harmful to aquatic life with long-term effects).
  • Waste Treatment:
    • Neutralization: React with 10% NaOH to hydrolyze ester groups, followed by activated carbon filtration.
    • Disposal: Incinerate in EPA-approved facilities at >800°C to ensure complete decomposition .

Regulatory Compliance: Follow EPA guidelines (40 CFR 261) for hazardous waste documentation .

Properties

IUPAC Name

ethyl 7-(2-chloropyridin-3-yl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-2-19-13(18)9-5-3-4-8-12(17)11-7-6-10-16-14(11)15/h6-7,10H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLADEQXUZBUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641797
Record name Ethyl 7-(2-chloropyridin-3-yl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-59-1
Record name Ethyl 7-(2-chloropyridin-3-yl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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